Caroxazone

Descripción general

Descripción

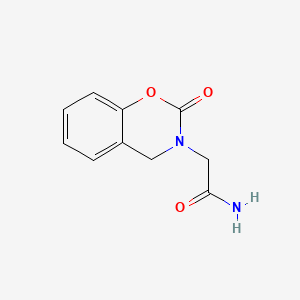

Caroxazona, también conocida por su nombre químico 2-(2-oxo-4H-1,3-benzoxazin-3-il)acetamida, es un compuesto que se usó anteriormente como antidepresivo. Actúa como un inhibidor reversible de la monoaminooxidasa, específicamente dirigido a los subtipos MAO-A y MAO-B, con una preferencia cinco veces mayor por el último . Aunque ya no se comercializa, la caroxazona se recetó una vez para el tratamiento de la depresión .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de caroxazona comienza con la aminación reductiva del salicilaldehído y la glicinamida. Esta reacción produce un compuesto intermedio, que luego se hace reaccionar con fosgeno y bicarbonato de sodio para producir caroxazona .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial de caroxazona no están ampliamente documentados, la ruta sintética general implica técnicas estándar de síntesis orgánica que se pueden ampliar para la producción industrial. El uso de fosgeno, un reactivo peligroso, requiere medidas de seguridad estrictas y equipos especializados.

Análisis De Reacciones Químicas

Tipos de reacciones: La caroxazona experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La caroxazona se puede oxidar en condiciones específicas, aunque las vías detalladas no están ampliamente documentadas.

Reducción: El compuesto se puede reducir, particularmente en presencia de agentes reductores.

Sustitución: La caroxazona puede sufrir reacciones de sustitución, especialmente en presencia de nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio pueden facilitar las reacciones de reducción.

Sustitución: Las reacciones de sustitución nucleófila pueden involucrar reactivos como el hidróxido de sodio u otras bases fuertes.

Principales productos: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción podría producir formas reducidas de caroxazona.

Aplicaciones Científicas De Investigación

Introduction to Caroxazone

This compound is a compound that has garnered attention for its applications primarily in the field of psychiatry and neurology. Initially developed as an antidepressant, it functions as a reversible inhibitor of monoamine oxidase (MAO), specifically targeting both MAO-A and MAO-B isoforms. This unique mechanism of action has led to various investigations into its potential therapeutic applications beyond depression, including neurodegenerative diseases.

Antidepressant Properties

This compound was introduced as an antidepressant due to its ability to inhibit monoamine oxidase, which plays a crucial role in the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. Clinical studies have demonstrated its effectiveness in treating major depressive disorders, particularly in patients who do not respond well to other treatments .

Clinical Study Findings

- A double-blind comparative study showed that this compound was effective in improving depressive symptoms compared to placebo, with a recommended dosage of 600 mg/day .

- Another study indicated that this compound had a favorable safety profile and was well-tolerated among patients .

Neuroprotective Effects

Research has suggested that this compound may offer neuroprotective benefits, particularly in conditions associated with neurodegeneration. Its application has been explored in the context of Parkinson’s disease and other neurodegenerative disorders.

Mechanism of Neuroprotection

This compound has been shown to protect dopaminergic neurons from neurotoxic damage induced by compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to cause Parkinson-like symptoms in animal models . This suggests that this compound could slow down neurodegenerative processes linked to both endogenous and exogenous toxins.

Potential Applications in Parkinson's Disease

Recent patents highlight the potential of this compound as a therapeutic agent for Parkinson’s disease. Its use in combination with other antiparkinson medications like L-Dopa may enhance treatment efficacy and mitigate side effects associated with dopaminergic therapies .

Summary of Findings

- This compound may improve control over Parkinson's symptoms when used alongside traditional therapies.

- It has been identified as a protective agent against neuronal damage caused by toxic substances related to Parkinson's disease .

Other Neurodegenerative Conditions

Beyond Parkinson's disease, this compound's potential applications extend to other neurodegenerative conditions such as Alzheimer's disease and senile dementia. The compound's ability to inhibit monoamine oxidase may contribute to improved cognitive function by increasing levels of critical neurotransmitters implicated in these disorders .

Data Table: Summary of this compound Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antidepressant | Reversible MAO inhibition | Effective in treating major depressive disorders |

| Neuroprotective Agent | Protects dopaminergic neurons | Prevents MPTP-induced neuronal damage |

| Parkinson's Disease | Enhances effects of antiparkinson agents | Improves symptom control when combined with L-Dopa |

| Alzheimer's Disease | Increases neurotransmitter levels | Potential cognitive benefits |

Case Study 1: Efficacy in Depression

A clinical trial involving 40 patients suffering from neurotic depression demonstrated significant improvements in mood and overall mental health after treatment with this compound compared to placebo controls. The results indicated a notable reduction in depressive symptoms within six weeks of treatment .

Case Study 2: Neuroprotection in Animal Models

In studies using C57BL mice exposed to MPTP, administration of this compound resulted in a marked decrease in dopamine depletion within the striatum, suggesting its protective role against neurotoxic insults associated with Parkinson’s disease .

Mecanismo De Acción

La caroxazona ejerce sus efectos inhibiendo la actividad de las enzimas monoaminooxidasa, específicamente MAO-A y MAO-B. Esta inhibición conduce a un aumento en los niveles de neurotransmisores monoaminérgicos como la serotonina, la norepinefrina y la dopamina en el cerebro. Los niveles elevados de estos neurotransmisores se asocian con una mejora del estado de ánimo y el alivio de los síntomas depresivos .

Compuestos similares:

Paroxazona: Un isómero de la caroxazona con propiedades inhibidoras de la monoaminooxidasa similares.

Fenelzina: Otro inhibidor de la monoaminooxidasa utilizado para tratar la depresión.

Tranilcipromina: Un inhibidor irreversible y no selectivo de la monoaminooxidasa.

Singularidad: La singularidad de la caroxazona radica en su inhibición reversible tanto de MAO-A como de MAO-B, con una preferencia por MAO-B. Este perfil de inhibición selectiva lo distingue de otros inhibidores de la monoaminooxidasa que pueden tener diferente selectividad o propiedades de inhibición irreversible .

Comparación Con Compuestos Similares

Paraxazone: An isomer of Caroxazone with similar monoamine oxidase inhibitory properties.

Phenelzine: Another monoamine oxidase inhibitor used for treating depression.

Tranylcypromine: A non-selective and irreversible monoamine oxidase inhibitor.

Uniqueness: this compound’s uniqueness lies in its reversible inhibition of both MAO-A and MAO-B, with a preference for MAO-B. This selective inhibition profile distinguishes it from other monoamine oxidase inhibitors that may have different selectivity or irreversible inhibition properties .

Actividad Biológica

Caroxazone, a compound initially developed as an antidepressant, exhibits notable biological activity primarily through its role as a reversible monoamine oxidase inhibitor (RIMA). This article delves into its pharmacological effects, mechanisms of action, clinical implications, and relevant case studies.

This compound selectively inhibits monoamine oxidase (MAO), particularly the MAO-B subtype, with a five-fold preference over MAO-A. This inhibition leads to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft, which are crucial for mood regulation and the treatment of depressive disorders .

Pharmacokinetics

The pharmacokinetics of this compound reveal that it can be administered orally, with effective doses ranging from 300 to 600 mg/day. Studies indicate that these doses result in significant increases in urinary tryptamine excretion, suggesting an enhancement in serotonergic activity . The mean steady-state plasma levels achieved were approximately 6 μg/ml at 300 mg/day and 11-12 μg/ml at 600 mg/day .

Case Studies and Clinical Trials

This compound has been evaluated in various clinical settings. In a study involving healthy volunteers, this compound's effects were compared with those of tranylcypromine and imipramine. The results demonstrated that this compound effectively increased urinary tryptamine levels without significantly affecting platelet MAO activity, which is indicative of its reversible inhibition mechanism .

Safety and Side Effects

While this compound was generally well-tolerated, it is essential to note that patients were advised to adhere to a tyramine-poor diet to avoid hypertensive crises—a common side effect associated with MAO inhibitors . Other reported side effects included weight gain and insomnia, which are typical for many antidepressants .

Historical Context

Developed in the late 1970s by Farmitalia (Italy), this compound was one of several MAO inhibitors introduced during a time when depression treatments were expanding. Although effective, it eventually fell out of favor and is no longer marketed due to the emergence of newer antidepressants with better safety profiles .

Propiedades

IUPAC Name |

2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c11-9(13)6-12-5-7-3-1-2-4-8(7)15-10(12)14/h1-4H,5-6H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCBWEZLKCTALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OC(=O)N1CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171598 | |

| Record name | Caroxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18464-39-6 | |

| Record name | Caroxazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18464-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caroxazone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018464396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caroxazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Caroxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caroxazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAROXAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/807N226MNL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.